3-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O2S2/c18-13-2-1-3-16(10-13)25(22,23)20-9-8-15-11-24-17(21-15)12-4-6-14(19)7-5-12/h1-7,10-11,20H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUBIHCGGWUCKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro group (if present) or at the sulfonamide group, leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Research: The compound can be used as a tool to study enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring and sulfonamide group are known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activity, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Compound 15 ()
- Structure : 3-Chloro-N-({1-[2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}methyl)benzenesulfonamide.
- Key Differences : Replaces the thiazole-fluorophenyl group with a dihydrobenzofuran-piperidine system.
- Molecular Weight: 479.03 vs.
- Synthesis : 83% yield via General Procedure D .
- Relevance: Demonstrates how altering the heterocyclic component (dihydrobenzofuran vs.
Compound 16 ()
- Structure : 5-Chloro-2-fluoro-N-({1-[2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}methyl)benzenesulfonamide.
- Key Differences : Features a 5-chloro-2-fluoro substitution on the benzene ring instead of 3-chloro.
- Synthesis : Lower yield (67%) compared to Compound 15, possibly due to steric or electronic effects of the difluoro substituent .
Pruvanserin Hydrochloride ()
- Structure: Piperazine-linked fluorophenyl system with a cyanoindole group.
- Key Differences : Lacks a sulfonamide or thiazole but shares the 4-fluorophenyl motif.
- Relevance : Highlights the role of fluorophenyl groups in enhancing blood-brain barrier penetration for CNS targets (e.g., insomnia, schizophrenia) .
Thiazole-Containing Analogues
FTBU-1 ()
- Structure : 1-[2-(3-Fluorophenyl)ethyl]-3-[2-(1,3-thiazol-4-yl)-1H-benzimidazol-5-yl]urea.
- Key Differences : Replaces the sulfonamide with a urea linker and integrates thiazole into a benzimidazole system.
- Relevance : The thiazole ring in both compounds may engage in π-π stacking or hydrogen bonding, but the urea group in FTBU-1 alters solubility and hydrogen-bonding capacity .
Compound in
- Structure : 4-N-[3-Chloro-4-(1,3-thiazol-4-yl)phenyl]piperazine-1-carboxamide.
- Key Differences : Uses a piperazine-carboxamide linker instead of sulfonamide-ethyl.
- Relevance : Illustrates how thiazole positioning (phenyl vs. ethyl-thiazole) affects spatial orientation for target interactions .
Halogenated Benzene Derivatives
Compound in
- Structure: 3-Chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzamide.
- Key Differences : Substitutes sulfonamide with a benzamide group and incorporates a pyrazole ring.
- Relevance : The chlorine atom’s position (3-chloro) mirrors the target compound, but the benzamide group reduces acidity compared to sulfonamide, altering bioavailability .
Comparative Data Table
Key Findings and Implications
Synthetic Efficiency : Sulfonamide derivatives with simpler substituents (e.g., Compound 15) achieve higher yields (83%) compared to multi-halogenated analogues (67% for Compound 16) .
Thiazole Role: The thiazole ring in the target compound and FTBU-1 may enhance binding to hydrophobic pockets in receptors, but linker groups (sulfonamide vs.
Halogen Effects : Chlorine at the 3-position (target compound, Compound 15) vs. 5-position (Compound 16) influences steric interactions, while fluorine in the 4-fluorophenyl group (target, Pruvanserin) improves pharmacokinetics .
Structural Diversity : Replacing the thiazole with dihydrobenzofuran (Compound 15) or pyrazole () alters molecular rigidity and target selectivity, underscoring the importance of heterocycle choice in drug design .
Biological Activity
The compound 3-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 3-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide can be represented as follows:
- Molecular Formula : C₁₆H₁₃ClF N₂O₂S
- Molecular Weight : 319.81 g/mol
- CAS Number : Not specified in the literature reviewed.
The compound features a thiazole ring, which is known for its biological activity, and a sulfonamide group that enhances its pharmacological properties.
Antibacterial Activity
Research indicates that thiazole derivatives exhibit significant antibacterial properties. In a study evaluating various thiazole compounds, including derivatives similar to 3-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide, it was found that these compounds demonstrated effective inhibition against several bacterial strains:
- Minimum Inhibitory Concentrations (MIC) ranged from 0.0033 to 0.046 μg/mL against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 3-chloro-N-[...] | Staphylococcus aureus | 0.008 |
| 3-chloro-N-[...] | E. coli | 0.03 |
| Reference Drug | Ampicillin | 0.1 |
Anticancer Activity
The anticancer potential of thiazole derivatives has also been explored. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation:
- In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells.
- IC₅₀ values for some thiazole derivatives were reported as low as 1.48 μM .
| Compound | Cancer Cell Line | IC₅₀ (μM) |
|---|---|---|
| Thiazole Derivative A | MCF-7 (Breast) | 1.48 |
| Thiazole Derivative B | PC-3 (Prostate) | 0.33 |
The mechanism by which 3-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide exerts its biological effects may involve:
- Inhibition of Topoisomerase Enzymes : Some derivatives have been shown to selectively inhibit bacterial topoisomerases without affecting human enzymes, suggesting a targeted action that minimizes toxicity to human cells .
Case Studies
-
Study on Antibacterial Efficacy :
- A comparative study involving various thiazole derivatives highlighted the superior antibacterial activity of compounds similar to 3-chloro-N-[...] against resistant strains of Staphylococcus aureus.
- The study utilized disk diffusion methods and confirmed results through MIC assays.
-
Anticancer Evaluation :
- Another investigation assessed the cytotoxic effects of thiazole derivatives on HepG2 liver cancer cells.
- The results indicated that certain compounds exhibited selectivity towards cancer cells over normal cells, supporting their potential as chemotherapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
